molecular formula C15H12OS B14008650 3-Phenyl-2,3-dihydro-4H-1-benzothiopyran-4-one CAS No. 35814-28-9

3-Phenyl-2,3-dihydro-4H-1-benzothiopyran-4-one

Cat. No.: B14008650
CAS No.: 35814-28-9
M. Wt: 240.3 g/mol
InChI Key: PIDNYUZTTLQVDW-UHFFFAOYSA-N
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Description

3-Phenylthiochroman-4-one is a sulfur-containing heterocyclic compound that belongs to the class of thiochromanones. These compounds are structurally related to chromones (benzopyrans) and are known for their promising biological activities. The presence of a sulfur atom in the thiochromanone structure imparts unique chemical and biological properties, making 3-Phenylthiochroman-4-one a compound of interest in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylthiochroman-4-one can be synthesized using a substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids. This is followed by intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones in moderate yields . Another method involves the cyclization of 3-aryl-3-(phenylthio)-propanoic acid under specific reaction conditions .

Industrial Production Methods: While specific industrial production methods for 3-Phenylthiochroman-4-one are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using efficient catalysts, controlling reaction temperatures, and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylthiochroman-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of 3-Phenylthiochroman-4-one.

Mechanism of Action

The mechanism of action of 3-Phenylthiochroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The compound’s structure allows it to interact with various biological targets, leading to its diverse biological effects.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the sulfur atom, leading to different chemical and biological properties.

    Thiochroman-4-one: Similar structure but without the phenyl group, affecting its activity and applications.

    Flavanone: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness: 3-Phenylthiochroman-4-one is unique due to the presence of both a sulfur atom and a phenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

35814-28-9

Molecular Formula

C15H12OS

Molecular Weight

240.3 g/mol

IUPAC Name

3-phenyl-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C15H12OS/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-9,13H,10H2

InChI Key

PIDNYUZTTLQVDW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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